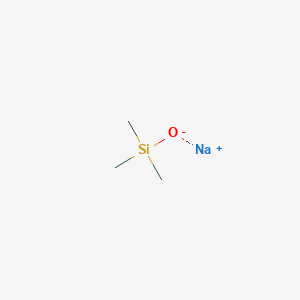

Sodium trimethylsilanolate

概要

説明

Sodium trimethylsilanolate (NaOTMS, C₃H₉NaOSi) is a highly reactive alkali metal silanolate widely employed in organic synthesis, catalysis, and materials science. It is synthesized via the reaction of trimethylsilanol or hexamethyldisiloxane with sodium hydroxide or sodium metal . With a pKa of ~12.7, it serves as a strong, non-nucleophilic base, enabling deprotonation and activation of substrates under mild conditions . Key applications include:

- Ester hydrolysis: Quantitative conversion of esters to carboxylic acids in tetrahydrofuran (THF) at room temperature .

- Cross-coupling reactions: Facilitation of copper- or palladium-catalyzed processes, such as asymmetric hydroalkylation and amide alkylation .

- Coordination chemistry: Participation in the synthesis of lanthanide complexes (e.g., Dy(III)) for magnetic materials .

- Polymer and NO-releasing materials: Integration into polysiloxane networks and diazeniumdiolate-modified coatings .

Its solubility in polar aprotic solvents (e.g., THF, methanol) and tendency to form hexameric aggregates in the solid state distinguish it from other silanolates .

準備方法

PD-126055の合成には、コア構造の形成とそれに続く官能基の修飾を含む、いくつかのステップが含まれます反応条件は通常、目的の変換を促進するために有機溶媒と触媒の使用を伴います .

PD-126055の工業的生産方法は、高純度と収率を確保するように設計されています。 これらの方法は、合成プロセスの効率を最大限に高めるために、温度、圧力、反応時間などの反応条件の最適化を伴うことがよくあります .

化学反応の分析

PD-126055は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化して酸化誘導体になります。

還元: 還元反応は、分子内の特定の官能基を修飾するために使用できます。

置換: 特に芳香環を含む置換反応は、異なる誘導体の形成につながる可能性があります。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬に依存します .

4. 科学研究における用途

化学: この化合物は、AT2Rアンタゴニストとその標的との相互作用を研究するためのモデル分子として役立ちます。

生物学: これは、AT2Rが細胞シグナル伝達における役割と、さまざまな生物学的プロセスにおけるその影響を理解するための研究に使用されます。

医学: PD-126055は、神経性疼痛、糖尿病性ニューロパチー、およびその他の疼痛関連状態の治療における治療の可能性について調査されています

科学的研究の応用

Chemical Properties and Structure

Sodium trimethylsilanolate has the chemical formula C₃H₉NaOSi. It features a sodium ion bonded to a trimethylsilanolate group, which contributes to its nucleophilic character and solubility in organic solvents. Its unique properties make it an effective reagent for various chemical transformations, particularly in hydrolysis reactions.

Key Applications

-

Organic Synthesis

- Ester Hydrolysis : this compound is utilized to convert esters into carboxylic acids. The reaction mechanism typically involves nucleophilic attack on the carbonyl carbon of the ester, leading to bond cleavage and product formation. This process is valuable in synthesizing pharmaceuticals and natural products .

- Nitrile Hydrolysis : It can hydrolyze nitriles to primary amides, which are essential functional groups in many biomolecules and drugs. This reaction provides a convenient method for amide synthesis under mild conditions .

-

Catalysis

- Silylation Reactions : this compound acts as a catalyst in the silylation of silanols with hydrosilanes, forming disiloxanes and trisiloxanes that are important in silicon-based polymers and electronics .

- Metal Silanolate Synthesis : It serves as a precursor for metal silanolates via salt metathesis, allowing the preparation of compounds with diverse applications in materials science and coordination chemistry .

-

Case Studies

- Hydrosilylation of Acetylenes : A study demonstrated the effectiveness of this compound as a precursor for silylcopper species used in hydrosilylation reactions. The conditions optimized led to high yields of alkenylsilane products, showcasing its utility in complex organic transformations .

- Lactone Ring-Opening : Research highlighted its ability to perform mild and chemoselective opening of lactones, achieving high yields under aprotic conditions. This application emphasizes its role in selective transformations within organic synthesis .

Comparison with Related Compounds

| Compound | Structure | Key Features |

|---|---|---|

| This compound | NaSiMe₃ | Strong nucleophile; effective in ester/nitrile hydrolysis |

| Potassium Trimethylsilanolate | K[C₃H₉OSi] | Similar reactivity; used interchangeably |

| Trimethylsilane | C₃H₉Si | Less reactive; primarily a silane source |

| Sodium Silicate | Na₂SiO₃ | Used mainly in glass production; less versatile |

Research Findings

Recent studies have highlighted the broad scope of this compound as a reagent:

作用機序

PD-126055は、アンジオテンシンIIタイプ2受容体(AT2R)に選択的に結合することによりその効果を発揮します。 この結合は、p38およびp42 / p44ミトゲン活性化タンパク質キナーゼ(MAPKs)を含む下流のシグナル伝達経路の活性化を阻害します。 これらの経路を阻害することにより、PD-126055は、神経性疼痛に関連する背根神経節(DRG)ニューロンの過興奮性と発芽を軽減します .

6. 類似の化合物との比較

PD-126055は、他のAT2Rアンタゴニストと比較して、その高い選択性と経口バイオアベイラビリティが特徴です。 類似の化合物には以下が含まれます。

EMA400: さまざまな疼痛モデルでテストされたPD-126055のラセミ体.

PD123319: 異なる薬物動態特性を持つ別のAT2Rアンタゴニスト.

アジルサルタン: 高血圧症のより幅広い用途を持つアンジオテンシン受容体遮断薬.

PD-126055は、神経性疼痛経路の特異的な標的化と経口投与の可能性により際立っており、さらなる開発のための有望な候補となっています .

類似化合物との比較

Alkali Metal Trimethylsilanolates

The reactivity and applications of NaOTMS are contextualized against its analogs:

Table 1. Comparative Analysis of Alkali Metal Trimethylsilanolates

Potassium Trimethylsilanolate (KOTMS)

KOTMS exhibits enhanced reactivity in cross-coupling reactions due to potassium's larger ionic radius, which improves ligand exchange rates. For example, it enables rapid, homogeneous Suzuki-Miyaura couplings of boronic esters at room temperature, outperforming NaOTMS in reaction efficiency . It also mediates nitrile hydrolysis to primary amides under milder conditions compared to traditional bases (e.g., KOH) . However, its higher basicity can lead to side reactions in acid-sensitive substrates.

Lithium Trimethylsilanolate (LiOTMS)

LiOTMS is specialized for materials science applications. Its low molecular weight and compatibility with volatile precursors make it ideal for atomic layer deposition (ALD) of lithium-containing thin films . Unlike NaOTMS, it functions as an electrolyte additive in lithium-ion batteries, enhancing stability at high voltages .

Comparison with Non-Silanolate Bases

- Sodium Methoxide (NaOMe) : While NaOMe is cheaper, it is incompatible with silanes due to uncontrolled polysiloxane formation. NaOTMS avoids this issue in silane-containing systems .

- DBU (1,8-Diazabicycloundec-7-ene) : DBU (pKa ~12) shows superior performance in trifluoromethylation reactions compared to NaOTMS, achieving 52% yield versus negligible yields with NaOTMS .

Structural and Mechanistic Insights

- Aggregation State : NaOTMS forms hexameric structures in the solid state, whereas KOTMS and LiOTMS adopt tetrameric or cubane-like configurations, influencing solubility and reactivity .

- Catalytic Cycles : In CuH-catalyzed hydromethylation, NaOTMS acts as a stoichiometric base to activate hydrosilanes, a role less effectively fulfilled by KOTMS in the same system .

Key Research Findings

- Ester Hydrolysis : NaOTMS and KOTMS achieve near-quantitative yields in ester-to-acid conversions, but KOTMS requires shorter reaction times (2 h vs. 4 h for NaOTMS) .

- Cross-Coupling : NaOTMS enables copper-catalyzed secondary amide synthesis with β-hydrogen tolerance, a feat unattainable with stronger bases like KOtBu .

- Limitations : NaOTMS is incompatible with silane precursors, limiting its use in polysiloxane synthesis compared to NaOMe .

生物活性

Sodium trimethylsilanolate (NaOSi(CH₃)₃) is a versatile compound with significant applications in organic synthesis and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, applications in drug synthesis, and relevant case studies.

Overview of this compound

This compound is a sodium salt of trimethylsilanol, characterized by its high nucleophilicity and solubility in organic solvents. It is commonly employed as a reagent in various chemical transformations, particularly in the hydrolysis of esters and as a silylating agent in organic synthesis.

Mechanisms of Biological Activity

- Nucleophilic Properties : this compound acts as a nucleophile, facilitating the hydrolysis of esters to carboxylic acids. This reaction typically occurs under mild conditions, making it suitable for sensitive substrates .

- Silylation Reactions : The compound is utilized in silylation reactions, which involve the transfer of silyl groups to various substrates. This process is critical in modifying the properties of organic compounds, enhancing their biological activity or stability .

- Drug Development : Recent studies have highlighted its role in synthesizing drug analogs. For example, this compound has been used to create silylated derivatives of pharmaceuticals, improving their efficacy against drug-resistant strains of pathogens .

1. Ester Hydrolysis

A significant study demonstrated the effectiveness of this compound in hydrolyzing various esters to their corresponding carboxylic acids. The reactions were performed under mild conditions with high yields:

| Ester Structure | Carboxylic Acid | Yield (%) |

|---|---|---|

| Ethyl Acetate | Acetic Acid | 95 |

| Benzyl Acetate | Benzoic Acid | 92 |

| Isopropyl Acetate | Isopropanol | 88 |

This table illustrates the compound's efficiency as a reagent for ester cleavage .

2. Silylation of Drug Compounds

In another study focusing on drug development, this compound was employed to synthesize silyl derivatives of various pharmaceuticals:

| Drug Compound | Silylated Analog | Yield (%) |

|---|---|---|

| Sulfadimethoxine | TMS Derivative | 77 |

| Ataluren | TMS Derivative | 53 |

| Celecoxib | TMS Derivative | 76 |

These results indicate that this compound can effectively modify drug compounds to enhance their biological properties .

Applications in Organic Synthesis

This compound has been extensively utilized in organic synthesis due to its ability to act as a mild base and nucleophile. Its applications include:

- Hydrosilylation Reactions : It serves as a precursor for generating reactive silylcopper species, facilitating hydrosilylation of unsaturated bonds .

- Late-stage Functionalization : The compound allows for late-stage modifications of complex molecules, which is crucial in medicinal chemistry for optimizing drug candidates .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying sodium trimethylsilanolate (NaOTMS) in laboratory settings?

- Methodology : NaOTMS is typically synthesized via the reaction of trimethylsilanol with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) under inert atmosphere. Purification involves filtration to remove unreacted NaH, followed by solvent removal under reduced pressure. Characterization is performed using FT-IR (Si-O stretching at ~950 cm⁻¹) and elemental analysis .

- Key considerations : Moisture sensitivity requires strict use of Schlenk-line techniques. Residual sodium hydride must be quantified via titration .

Q. How does NaOTMS compare to potassium trimethylsilanolate (KOTMS) in ester hydrolysis reactions?

- Methodology : Comparative studies show NaOTMS exhibits slower reaction kinetics but higher selectivity for primary esters (e.g., methyl acetate) due to reduced base strength. Reactivity is assessed via time-resolved NMR monitoring of ester-to-carboxylic acid conversion in DMSO at 60°C .

- Data contradiction : While KOTMS achieves 95% conversion in 2 hours, NaOTMS requires 6 hours but minimizes side products like silyl ethers .

Q. What spectroscopic techniques are critical for characterizing NaOTMS in solution and solid states?

- Methodology :

- Solid-state : X-ray diffraction (XRD) reveals a tetrameric structure with Na⁺ ions coordinated to silanolate oxygen atoms .

- Solution-state : ²⁹Si NMR shows a peak at δ −8.5 ppm (vs. TMS), confirming the silanolate anion .

Advanced Research Questions

Q. What mechanistic role does NaOTMS play in palladium-catalyzed cross-coupling reactions?

- Methodology : NaOTMS acts as a mild base and silylating agent in Suzuki-Miyaura couplings. Kinetic studies using deuterium-labeled substrates (e.g., D₄-aryl boronic esters) reveal that NaOTMS accelerates transmetallation by stabilizing palladium intermediates via Si-O-Pd interactions. Reaction progress is monitored via GC-MS and in situ IR .

- Key finding : NaOTMS enables room-temperature coupling of electron-deficient aryl chlorides, unlike KOTMS .

Q. How can NaOTMS be utilized in atomic layer deposition (ALD) of sodium-containing thin films?

- Methodology : NaOTMS serves as a sodium precursor in ALD processes. Co-reaction with ozone at 225–375°C produces Na₂O films with a growth rate of 0.8 Å/cycle. Film composition is verified via XPS (Na 1s peak at 1071 eV) and ellipsometry .

- Limitation : Residual carbon contamination (~5 at%) occurs due to incomplete ligand decomposition, requiring post-deposition oxygen plasma treatment .

Q. What are the challenges in reconciling contradictory data on NaOTMS-mediated protodesilylation reactions?

- Methodology : Discrepancies arise from solvent polarity (e.g., THF vs. DMF) and water content. Controlled experiments using Karl Fischer titration to quantify H₂O (<50 ppm) show that trace water shifts selectivity from protodesilylation to silanol formation. Computational DFT studies (B3LYP/6-31G*) model competing transition states .

Q. How does NaOTMS enhance enantioselectivity in copper-catalyzed hydromethylation of alkenes?

- Methodology : NaOTMS acts as a Brønsted base to deprotonate the copper-hydride intermediate, stabilizing the chiral transition state. Enantiomeric ratios (er) are determined via chiral SFC, achieving up to 95:5 er for β-methylstyrene derivatives. Catalyst loading optimization (3–6 mol%) balances yield and selectivity .

Q. Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing reaction yield variability in NaOTMS-mediated syntheses?

- Methodology : Multivariate ANOVA is used to assess factors like temperature, stoichiometry, and solvent polarity. Outliers (e.g., >10% yield deviation) are investigated via residual plots and Grubbs' test. Triangulation with kinetic modeling (e.g., Eyring equation) validates reproducibility .

Q. How should researchers design controlled extraction studies to quantify NaOTMS leachables in pharmaceutical packaging?

- Methodology : Follow ASTM E2148-23 protocols:

- Sample preparation : Incubate prefilled syringes with NaOTMS-spiked PEG 200 at 40°C for 14 days.

- Analysis : Use ICP-MS for sodium quantification (LOD: 0.25 mg/L) and GC-Headspace for trimethylsilanol detection .

Q. Conflict Resolution in Literature

Q. How can researchers address conflicting reports on NaOTMS stability in protic solvents?

特性

CAS番号 |

18027-10-6 |

|---|---|

分子式 |

C3H10NaOSi |

分子量 |

113.19 g/mol |

IUPAC名 |

sodium;trimethyl(oxido)silane |

InChI |

InChI=1S/C3H10OSi.Na/c1-5(2,3)4;/h4H,1-3H3; |

InChIキー |

VHQSQWCOIYFCCJ-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)[O-].[Na+] |

異性体SMILES |

C[Si](C)(C)[O-].[Na+] |

正規SMILES |

C[Si](C)(C)O.[Na] |

Key on ui other cas no. |

18027-10-6 |

ピクトグラム |

Corrosive |

関連するCAS |

1066-40-6 (Parent) |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。